Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 821791-58-6) is a pyridine derivative with a molecular formula of C₉H₁₀ClNO₃ and a molecular weight of 215.63 g/mol . This compound features a 1,6-dihydropyridine core substituted with a chlorine atom at position 4, a methyl group at position 1, and an ester group at position 2. Its synthesis typically involves alkylation or halogenation reactions, as evidenced by procedures for analogous compounds . It is stored under dry, sealed conditions at room temperature and is primarily used in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
ethyl 4-chloro-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(13)6-5-11(2)8(12)4-7(6)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSWOEOJYNQPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469491 | |
| Record name | Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821791-58-6 | |
| Record name | Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products
Scientific Research Applications
Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Bromine : The bromine-substituted analogue (methyl 5-bromo-...) exhibits higher hydrophobicity (LogP ~2.1) compared to the chlorine-substituted target compound (LogP ~1.8), likely influencing membrane permeability in biological systems .
- Hydroxyl vs.
- Aryl vs. Heteroaryl Substituents : Thiophenyl or 4-chlorophenyl groups (e.g., compounds from ) introduce planar aromatic systems, enhancing intermolecular interactions (e.g., π-π stacking) critical for crystallinity and receptor binding .
Crystallographic and Stability Considerations
- Hydrogen Bonding : The hydroxyl derivative (ethyl 4-hydroxy-...) forms robust hydrogen-bonding networks (O-H···O), as predicted by graph-set analysis, improving crystallinity compared to the chloro-substituted compound .
- Thermal Stability : Bromine- and chlorine-substituted analogues exhibit similar thermal stability, but the bulkier 4-chlorophenyl derivative (ethyl 4-(4-chlorophenyl)-...) may show lower melting points due to disrupted packing .
Q & A
Basic: What are the common synthetic routes for Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves cyclization of substituted pyranones or pyridine precursors. For example:
- Step 1: React methyl/ethyl esters of 4,6-dimethyl-3-aryl-2-oxo-pyrancarboxylic acids with ammonium acetate in acetic acid to form dihydropyridine intermediates .
- Step 2: Introduce chlorine at the 4-position via electrophilic substitution or halogenation agents (e.g., PCl₅, SOCl₂).
- Purification: Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20% EtOAC-hexane in ) or recrystallization from methanol/ethanol mixtures .
Key Data:
| Intermediate | Reagent/Condition | Yield |
|---|---|---|
| Pyranone ester | NH₄OAc, AcOH | 72–85% |
| Chlorinated product | PCl₅, reflux | ~50% |
Basic: How is the lactam vs. lactim tautomerism resolved in this compound during structural characterization?
Methodological Answer:
Tautomeric states are determined via X-ray crystallography and bond-length analysis :
- Crystallographic Data: Compare C=O bond lengths. Lactam tautomers (keto form) show shorter C–O bonds (~1.22 Å) vs. lactim (enol form, ~1.32 Å). In , the C–O bond length of 1.245 Å confirmed the lactam form .
- Complementary Techniques: Use IR spectroscopy (C=O stretch ~1680–1700 cm⁻¹) and ¹H NMR (absence of enolic proton signals) .
Advanced: How do researchers address contradictions between spectroscopic data and crystallographic results for tautomeric forms?
Methodological Answer:
Contradictions arise when solution-state (NMR/IR) and solid-state (XRD) data disagree. Strategies include:
- Dynamic NMR Studies: Monitor temperature-dependent shifts to detect tautomeric equilibria in solution .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to compare energy landscapes of tautomers. Match computed IR/NMR spectra with experimental data .
- Powder XRD Validation: Confirm crystallinity and rule out polymorphic interference .
Advanced: What crystallographic software tools are recommended for refining the structure of this compound, and how are hydrogen-bonding networks analyzed?
Methodological Answer:
- Software Pipeline:
- Hydrogen-Bond Analysis:
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| O–H···O | 2.712 | 167 |
| N–H···O | 2.892 | 155 |
Advanced: How can researchers optimize reaction yields when synthesizing halogenated dihydropyridine derivatives?
Methodological Answer:
- Halogenation Control:
- Catalyst Screening: Test Lewis acids (e.g., FeCl₃, AlCl₃) for regioselective chlorination .
- Solvent Optimization: Polar aprotic solvents (DMF, CH₃CN) enhance reactivity vs. protic solvents .
Advanced: What strategies are employed to resolve ambiguities in spectroscopic assignments for complex dihydropyridine derivatives?
Methodological Answer:
- 2D NMR Techniques:
- Isotopic Labeling: Introduce ¹³C/¹⁵N labels to trace specific nuclei in crowded spectra.
- Synchrotron XRD: High-resolution data (< 0.8 Å) resolves disorder in electron density maps .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions:
- Stability Monitoring:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
